Meglumine cyclic adenylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

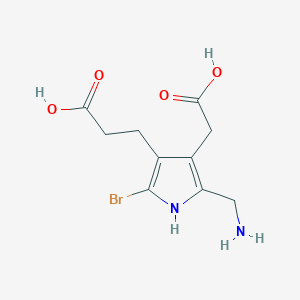

Meglumine cyclic adenylate (MCA) is a cyclic nucleotide that has been used extensively in scientific research for its ability to modulate cellular signaling pathways. MCA is a potent activator of cyclic AMP-dependent protein kinase (PKA) and has been shown to have a variety of biochemical and physiological effects.

Mecanismo De Acción

Meglumine cyclic adenylate acts by binding to the regulatory subunit of PKA, causing a conformational change that releases the catalytic subunit. The catalytic subunit then phosphorylates downstream targets, leading to changes in cellular signaling pathways. This compound has been shown to activate PKA in a dose-dependent manner, with maximal activation occurring at concentrations of 10-100 μM.

Biochemical and Physiological Effects

This compound has a variety of biochemical and physiological effects. It has been shown to increase the activity of PKA, leading to downstream phosphorylation events. This compound has also been shown to increase the activity of cyclic AMP-responsive transcription factors, leading to changes in gene expression. In addition, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, leading to changes in synaptic transmission.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using Meglumine cyclic adenylate in lab experiments is its potency and specificity. This compound is a highly specific activator of PKA and has been shown to have minimal off-target effects. Another advantage is its stability. This compound is stable in solution for extended periods of time, making it a convenient tool for long-term experiments. One limitation of using this compound is its cost. This compound is relatively expensive compared to other research reagents, which may limit its use in some labs.

Direcciones Futuras

There are several future directions for research involving Meglumine cyclic adenylate. One area of research is the development of new this compound analogs with improved properties, such as increased potency or specificity. Another area of research is the use of this compound in animal models to study the role of cyclic AMP-dependent signaling pathways in disease states. Finally, this compound could be used in combination with other research reagents to investigate the complex interactions between different signaling pathways.

Métodos De Síntesis

Meglumine cyclic adenylate is synthesized by the reaction of meglumine with cyclic AMP. Meglumine is a derivative of glucose that is commonly used as a pharmaceutical excipient. The reaction between meglumine and cyclic AMP is catalyzed by the enzyme adenylate cyclase. The resulting product is purified by chromatography to obtain pure this compound.

Aplicaciones Científicas De Investigación

Meglumine cyclic adenylate has been widely used in scientific research as a tool to study the role of cyclic AMP-dependent signaling pathways in cellular processes. It has been used to investigate the regulation of gene expression, cell proliferation, differentiation, and apoptosis. This compound has also been used to study the role of cyclic AMP in neurotransmitter release, synaptic plasticity, and learning and memory.

Propiedades

Número CAS |

113960-50-2 |

|---|---|

Fórmula molecular |

C17H29N6O11P |

Peso molecular |

524.4 g/mol |

Nombre IUPAC |

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C10H12N5O6P.C7H17NO5/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);4-13H,2-3H2,1H3/t4-,6-,7-,10-;4-,5+,6+,7+/m10/s1 |

Clave InChI |

XCZOROGNAGPSKP-PZTBSLMLSA-N |

SMILES isomérico |

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O |

SMILES |

CNCC(C(C(C(CO)O)O)O)O.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O |

SMILES canónico |

CNCC(C(C(C(CO)O)O)O)O.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O |

Sinónimos |

meglumine cyclic adenylate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

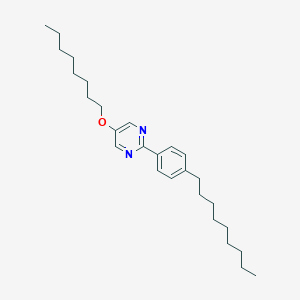

![(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one](/img/structure/B39232.png)